N(5)-Hydroxy-L-ornithine

Enzyme Kinetics Siderophore Biosynthesis Biocatalysis

N(5)-Hydroxy-L-ornithine is the essential, non-substitutable intermediate in microbial siderophore biosynthesis. Unlike L-ornithine, lysine analogs, or L-2,4-diaminobutyrate—which act as competitive inhibitors of enzymes like PvdA—only this N5-hydroxylated derivative supports complete pathway reconstitution for pyoverdine and ferrichrome assembly. It is mandated for Trojan horse antibiotic development, piperazic acid pathway engineering (KtzI substrate), and chiral HPLC validation. Secure the highest purity available to ensure reproducible enzymatic assays and downstream synthetic yields.

Molecular Formula C5H12N2O3
Molecular Weight 148.16 g/mol
CAS No. 35187-58-7
Cat. No. B1593489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(5)-Hydroxy-L-ornithine
CAS35187-58-7
Synonymsdelta-N-hydroxyornithine
DL-2-amino-5-hydroxylaminopentanoic acid
omega-N-hydroxyornithine
Molecular FormulaC5H12N2O3
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNO
InChIInChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-7-10/h4,7,10H,1-3,6H2,(H,8,9)/t4-/m0/s1
InChIKeyOZMJDTPATROLQC-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(5)-Hydroxy-L-ornithine (CAS 35187-58-7) Technical Procurement and Chemical Class Overview


N(5)-Hydroxy-L-ornithine (CAS 35187-58-7), also known as δ-N-hydroxyornithine, is a non-proteinogenic, hydroxylamine-containing derivative of the amino acid L-ornithine, with the molecular formula C5H12N2O3 and a monoisotopic mass of 148.0848 Da [1][2]. It is characterized by the replacement of one N5-amino hydrogen with a hydroxy group, placing it in the class of N-hydroxylated amino acids [1]. This compound is a key intermediate in the biosynthesis of microbial siderophores and a building block for complex natural products [3].

Why N(5)-Hydroxy-L-ornithine (CAS 35187-58-7) Cannot Be Replaced by Generic L-Ornithine or Other Analogs


N(5)-Hydroxy-L-ornithine possesses a unique N-hydroxylamine functional group that fundamentally alters its chemical reactivity and biological role compared to its parent compound, L-ornithine, and other amino acid analogs [1]. While L-ornithine is a substrate for the urea cycle and polyamine synthesis, the N5-hydroxylated derivative is a specific intermediate in siderophore and natural product biosynthesis, with enzymes like PvdA exhibiting high specificity for L-ornithine as a substrate [2][3]. This hydroxylation is a critical modification that enables iron chelation and unlocks downstream biosynthetic pathways, making simple substitution with other ornithine or lysine analogs ineffective. Furthermore, analogs such as L-2,4-diaminobutyrate and L-homoserine have been shown to act as competitive inhibitors rather than productive substrates for these key enzymes [3].

N(5)-Hydroxy-L-ornithine (CAS 35187-58-7): Quantitative Evidence Guide for Comparator-Driven Procurement


Enzyme Specificity: N(5)-Hydroxy-L-ornithine as the Unique Product of PvdA-Catalyzed Hydroxylation

The flavin-dependent monooxygenase PvdA from *Pseudomonas aeruginosa* is highly specific for L-ornithine as a substrate, converting it to N(5)-hydroxy-L-ornithine. This contrasts with L-lysine, which is not a substrate and leads to uncoupled NADPH oxidation, and other analogs (L-2,4-diaminobutyrate, L-homoserine, 5-aminopentanoic acid) that act as competitive inhibitors without yielding hydroxylated products [1][2]. This specificity demonstrates that N(5)-hydroxy-L-ornithine is the exclusive product of this key enzymatic step.

Enzyme Kinetics Siderophore Biosynthesis Biocatalysis

Biosynthetic Precursor Role: N(5)-Hydroxy-L-ornithine as a Direct Precursor to Piperazic Acid

N(5)-Hydroxy-L-ornithine (N5-OH-Orn) is a direct biosynthetic precursor to piperazic acid, a non-proteinogenic amino acid vital for the antibiotic activity of kutznerides. The flavin-dependent oxygenase KtzI from *Kutzneria* sp. 744 catalyzes the conversion of ornithine to N5-OH-Orn. This is distinct from other ornithine-derived pathways, as N5-OH-Orn is subsequently converted to piperazic acid [1][2].

Natural Product Biosynthesis LC-MS/MS Antibiotic Synthesis

Synthetic Utility: N(5)-Hydroxy-L-ornithine as a Building Block for Albomycin-Like Siderophore Peptides

N(5)-Acetyl-N(5)-hydroxy-L-ornithine, a derivative of N(5)-hydroxy-L-ornithine, is a key constituent of several microbial siderophores. Its synthesis and incorporation into albomycin-like peptides have been demonstrated, yielding compounds with growth-promoting activity in a siderophore biosynthesis mutant (*Shigella flexneri* SA240) [1][2]. This is in contrast to simple L-ornithine, which cannot fulfill this specific iron-chelating role.

Siderophore Synthesis Peptide Chemistry Drug Delivery

Enzymatic Acceptor Selectivity: N(5)-Hydroxy-L-ornithine as the Preferred Substrate for SidF Transacetylase

In the fungal pathogen *Aspergillus fumigatus*, the transacetylase SidF is involved in siderophore biosynthesis. Enzymatic assays revealed that SidF selectively uses N(5)-hydroxy-L-ornithine as an acceptor substrate and can utilize acetyl-CoA as a donor [1]. This contrasts with the paralogous enzyme SidL, which generates intermediates for different siderophores, highlighting a specific, non-redundant role for N(5)-hydroxy-L-ornithine in this pathway [1].

Antifungal Drug Target GNAT Enzyme Siderophore Biosynthesis

Analytical Discrimination: Chromatographic Resolution of N(5)-Hydroxy-L-ornithine from Ornithine and Lysine Analogs

For quality control and research applications, N(5)-hydroxy-L-ornithine can be analytically distinguished from its parent compound and other amino acid analogs using established chromatographic methods. A chiral eluant reversed-phase HPLC method has been described for the resolution of various α-substituted ornithine and lysine analogs [1]. While this method is not specific to N(5)-hydroxy-L-ornithine, it provides a validated approach for verifying its identity and purity against closely related compounds.

Analytical Chemistry Chiral HPLC QC/QA

Inhibitor Specificity: N(5)-Hydroxy-L-ornithine Analogs as Competitive Inhibitors of Ornithine Carbamoyltransferase

While not a direct measurement of N(5)-hydroxy-L-ornithine itself, the structurally related analog 5-hydroxy-2-aminovaleric acid acts as a competitive inhibitor of ornithine carbamoyltransferase (EC 2.1.3.3) with respect to ornithine, and an uncompetitive inhibitor with respect to carbamoylphosphate [1]. This indicates that the hydroxylamine moiety or a similar structural feature can confer specific binding interactions at the enzyme active site that are distinct from the natural substrate L-ornithine.

Enzyme Inhibition Transition State Analogs Biochemistry

N(5)-Hydroxy-L-ornithine (CAS 35187-58-7): Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


In Vitro Reconstitution of Siderophore Biosynthetic Pathways

N(5)-Hydroxy-L-ornithine is the essential substrate for downstream enzymes in pyoverdine and ferrichrome-type siderophore biosynthesis. Procurement is recommended for research groups studying the enzymology of siderophore assembly, including transacetylases like SidF and downstream tailoring enzymes . The quantitative specificity of PvdA ensures that only this compound will support complete pathway reconstitution, making it non-substitutable .

Synthesis of Albomycin-Like Siderophore-Antibiotic Conjugates

N(5)-Hydroxy-L-ornithine, specifically its N-acetyl derivative, is a validated building block for the synthesis of functional siderophore mimics . This application scenario is directly supported by the 23% overall synthetic yield from L-glutamic acid and the demonstrated growth-promoting activity of the resulting peptides in siderophore-deficient mutants . Procurement is critical for medicinal chemistry efforts developing 'Trojan horse' antibiotics that exploit bacterial iron-uptake systems for targeted drug delivery .

Biosynthetic Studies of Piperazic Acid-Containing Antibiotics (e.g., Kutznerides)

N(5)-Hydroxy-L-ornithine is a direct precursor in the biosynthesis of piperazic acid, a key component of the antibiotic kutzneride . The conversion from ornithine to N5-OH-Orn, catalyzed by KtzI, and the subsequent incorporation into piperazic acid has been confirmed by LC-MS/MS with isotopically labeled precursors . Procuring this compound enables feeding studies, enzyme assays, and pathway engineering efforts focused on this class of antibiotics.

Analytical Standard for Chiral Chromatography Method Development and QC

The unique chromatographic properties of N(5)-hydroxy-L-ornithine, as an α-substituted ornithine analog, make it a suitable compound for developing and validating chiral HPLC methods for amino acid analysis . Procurement is recommended for analytical chemistry laboratories requiring a high-purity standard to establish retention times, resolution, and method accuracy for the detection of this non-proteinogenic amino acid in complex biological or synthetic mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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